molecular formula C13H13NO3 B2983678 5-Isopropyl-3-phenylisoxazole-4-carboxylic acid CAS No. 92029-28-2

5-Isopropyl-3-phenylisoxazole-4-carboxylic acid

Cat. No.: B2983678
CAS No.: 92029-28-2
M. Wt: 231.251
InChI Key: PJYJBEPCUYDILW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-3-phenylisoxazole-4-carboxylic acid typically involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . One common method includes the reaction of ethyl acetoacetate with benzyl chloroxime in ethanol, followed by the addition of sodium hydroxide to adjust the pH to 7-8. The reaction mixture is then cooled to 0°C and maintained at 10°C for 4 hours. Afterward, the mixture is heated to 110°C to evaporate ethanol, followed by the addition of water and refluxing for 3 hours .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-phenylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, alcohol derivatives, and other functionalized heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid
  • 3,5-Diphenylisoxazole-4-carboxylic acid
  • 5-Isopropyl-3-(4-methoxyphenyl)isoxazole-4-carboxylic acid

Uniqueness

5-Isopropyl-3-phenylisoxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-phenyl-5-propan-2-yl-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8(2)12-10(13(15)16)11(14-17-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYJBEPCUYDILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NO1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92029-28-2
Record name 5-isopropyl-3-phenylisoxazole-4-carboxylic acid
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